Elevated Boiling Point and Thermal Stability vs. 5-Methylfuran-2(5H)-one
The target compound exhibits a substantially higher boiling point than the des-hydroxymethyl analog 5-methylfuran-2(5H)-one. This difference is attributable to the additional intermolecular hydrogen bonding enabled by the primary alcohol group. [1]
| Evidence Dimension | Boiling point (predicted at 760 mmHg) |
|---|---|
| Target Compound Data | 325.7 °C |
| Comparator Or Baseline | 5-Methylfuran-2(5H)-one (CAS 591-11-7): 210.0 °C |
| Quantified Difference | ΔT_bp ≈ +115.7 °C |
| Conditions | Predicted values from Chemsrc (target) and NIST Webbook (comparator) at atmospheric pressure. |
Why This Matters
The >100 °C boiling point elevation expands the solvent and temperature windows available for high-temperature reactions, distillation, and formulation processes, making the compound suitable for applications where the simpler analog would volatilize.
- [1] NIST Webbook. 2(5H)-Furanone, 5-methyl-. CAS 591-11-7. https://webbook.nist.gov/cgi/cbook.cgi?ID=C591117 (accessed 2026-05-13). View Source
